REACTION_CXSMILES
|
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Br-].[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][Zn+])=[CH:13][CH:12]=1>O1CCCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:13][CH:12]=1 |f:1.2,^1:26,45|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[Br-].FC1=CC=C(C[Zn+])C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by dropwise addition of 500 mL of saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 2×500 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with 1×1 L of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with 0-5% of ethyl acetate in petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |